molecular formula C11H11ClN2 B7866295 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile CAS No. 219921-69-4

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile

Cat. No.: B7866295
CAS No.: 219921-69-4
M. Wt: 206.67 g/mol
InChI Key: DKJNDNLAZJYFOP-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a chlorine atom and a nitrile group, along with a pyrrolidine ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The amine group reacts with a suitable reagent to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Amines or other reduced derivatives.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biological assays to study receptor interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-pyrrolidinyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1-pyrrolidinyl)-benzonitrile: Similar structure but with different substitution pattern.

    5-Chloro-2-(1-piperidinyl)-benzonitrile: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    5-Chloro-2-(1-morpholinyl)-benzonitrile: Similar structure with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

5-Chloro-2-(1-pyrrolidinyl)-benzonitrile is unique due to the presence of the pyrrolidine ring, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJNDNLAZJYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277866
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219921-69-4
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219921-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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